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Cbz-2,5-Dichloro-D-Phenylalanine

Cat. No.: B1579238
M. Wt: 368.28
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-2,5-Dichloro-D-Phenylalanine (CAS 1270285-84-1) is a chiral, non-proteinogenic amino acid derivative where the amine functional group is protected by a benzyloxycarbonyl (Cbz) group. This protection is crucial in peptide synthesis, as it prevents unwanted side reactions during the formation of peptide bonds, allowing for the precise construction of complex peptide sequences . The dichloro substitution on the phenyl ring alters the electronic properties and steric profile of the molecule compared to standard phenylalanine, which can be exploited to modulate the stability, bioavailability, and binding characteristics of the resulting synthetic peptides . The D-configuration of the chiral center provides protease resistance, making this building block particularly valuable for creating stable peptide-based inhibitors or probes for biochemical research . N-Cbz protected amino acids, like this compound, find extensive applications in radical hydrohalogenation of alkenes, biomass fermentation, and fluorescent proteinase assays . As a specialized building block, it is used in the non-enzymatic synthesis of dipeptides and more complex peptide structures, often utilizing condensing agents in various reaction systems, including reversed micelles . Researchers employ this derivative in the development of potential therapeutic agents, and its structural features make it a candidate for use in drug delivery systems to target pharmaceuticals . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
 B1579238 Cbz-2,5-Dichloro-D-Phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

368.28

Origin of Product

United States

Advanced Synthetic Methodologies for Cbz 2,5 Dichloro D Phenylalanine and Its Derivatives

Stereoselective Synthesis of the D-Phenylalanine Scaffold

The construction of the D-phenylalanine core, particularly with a specific dichlorination pattern, requires meticulous control over stereochemistry to ensure the desired enantiopure product. Both biocatalytic and traditional chemical methods have been developed to meet this challenge.

Enantioselective Approaches to 2,5-Dichlorophenylalanine

The asymmetric synthesis of the 2,5-dichloro-D-phenylalanine scaffold is primarily achieved through two major routes: biocatalytic hydroamination and asymmetric hydrogenation of a prochiral precursor.

Biocatalytic methods often employ Phenylalanine Ammonia (B1221849) Lyases (PALs), which naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form cinnamic acid. frontiersin.org By operating in the reverse direction with high concentrations of an ammonia source, PALs can catalyze the addition of ammonia to a corresponding cinnamic acid derivative. frontiersin.org For the synthesis of 2,5-dichloro-D-phenylalanine, this would involve using 2,5-dichlorocinnamic acid as the substrate. While wild-type PALs typically produce the L-enantiomer, engineered PALs have been developed to exhibit altered enantioselectivity, providing access to D-amino acids. frontiersin.org An intensified strategy for producing enantiopure halophenylalanines has been developed using a cyanobacterial PAL in combination with an ammonium (B1175870) carbamate (B1207046) reaction buffer, achieving high space-time yields and excellent enantiomeric excess (≥ 98%). researchgate.netrsc.org

Another powerful biocatalytic approach is the stereoinversion of readily available L-amino acids. numberanalytics.com This cascade reaction can involve an L-amino acid deaminase to convert the L-amino acid into its corresponding α-keto acid, followed by a stereoselective reductive amination using a D-amino acid dehydrogenase to yield the desired D-amino acid with high enantiomeric excess. numberanalytics.com

Chemical methods, particularly asymmetric hydrogenation, offer a robust and scalable alternative. This approach typically starts with an N-acetyl dehydroamino-acid, such as an N-acetyl-2,5-dichlorodehydrophenylalanine derivative. The key step is the hydrogenation of the carbon-carbon double bond using a chiral rhodium catalyst, such as one bearing the DuPhos ligand. This method has been successfully applied to the large-scale synthesis of substituted D-phenylalanine intermediates with high enantiomeric excess.

Method Precursor Key Reagent/Catalyst Advantages Typical Enantiomeric Excess (ee)
Biocatalytic Hydroamination2,5-Dichlorocinnamic acidEngineered Phenylalanine Ammonia Lyase (PAL)Green, highly selective, mild conditions≥ 98% researchgate.netrsc.org
Biocatalytic StereoinversionL-2,5-DichlorophenylalanineL-amino acid deaminase, D-amino acid dehydrogenaseUtilizes inexpensive L-amino acid precursors> 99% numberanalytics.com
Asymmetric HydrogenationN-acetyl-2,5-dichlorodehydrophenylalanineChiral Rhodium Catalyst (e.g., Rh-DuPhos)Scalable, high yields, high enantioselectivityHigh

Regioselective Functionalization Strategies

Achieving the specific 2,5-dichloro substitution pattern on the phenyl ring requires precise regioselective functionalization. While classical electrophilic aromatic substitution on phenylalanine can lead to mixtures of isomers, modern transition-metal-catalyzed C–H activation offers a more direct and controlled approach. acs.org

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the site-selective modification of phenylalanine residues. ntu.ac.ukrsc.org By using a directing group, often the N-protected amine of the amino acid itself, the catalyst can be guided to activate a specific C–H bond on the aromatic ring. acs.org For instance, bidentate coordination of a peptide to a palladium catalyst can direct functionalization specifically to the ortho position of a phenylalanine residue. ntu.ac.uk While this method is highly effective for mono-functionalization, achieving a specific 2,5-disubstitution pattern would likely require a multi-step strategy, possibly involving an initial ortho-chlorination via C-H activation followed by a second chlorination directed by the existing substituents. Carboxylate-assisted C–H activation, studied with metals like copper, palladium, and ruthenium, provides another mechanistic pathway where the catalyst is directed by the amino acid's own carboxyl group. rsc.org These advanced methods provide a synthetic toolbox to potentially install chlorine atoms at the desired 2- and 5-positions with high regioselectivity, starting from a simpler phenylalanine precursor.

Installation and Removal of the Carbobenzyloxy (Cbz) Protecting Group

The Carbobenzyloxy (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis due to its stability and unique removal conditions.

Methodological Advancements in N-Protection

The standard method for installing the Cbz group involves the reaction of the amino group with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often using an aqueous solution of sodium carbonate or a tertiary amine base in an organic solvent. youtube.com This reaction proceeds via nucleophilic acyl substitution to form the stable carbamate linkage.

Methodological advancements have focused on improving the efficiency and mildness of this protection step. For reactions where traditional basic conditions may be problematic, reagents like N-(benzyloxycarbonyloxy)succinimide can be used to install the Cbz group under neutral conditions. numberanalytics.com Furthermore, variations of the Cbz group itself have been developed. For example, using 4-nitrobenzyl chloroformate introduces a nitro-substituted Cbz group that can be removed under milder conditions than the standard Cbz group. numberanalytics.com For complex syntheses, such innovations provide a broader range of reaction conditions compatible with sensitive functional groups. numberanalytics.com

Orthogonal Deprotection Strategies

A key advantage of the Cbz group is its role in orthogonal protection schemes, where different protecting groups on a molecule can be removed selectively without affecting others. masterorganicchemistry.comthieme-connect.de The Cbz group is stable to the acidic conditions used to remove the tert-butyloxycarbonyl (Boc) group and the basic conditions used to cleave the fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.comtotal-synthesis.com

The primary method for Cbz deprotection is catalytic hydrogenolysis. masterorganicchemistry.comtotal-synthesis.com This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst (usually palladium on carbon, Pd/C). masterorganicchemistry.com The reaction cleaves the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene (B28343) as a byproduct. This process is exceptionally mild and occurs at neutral pH. masterorganicchemistry.com

Recent research has also explored alternative, non-hydrogenolysis methods for Cbz removal, which can be useful when a molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes or alkynes). One such method involves using 2-mercaptoethanol (B42355) with potassium phosphate, providing a nucleophilic deprotection protocol that is orthogonal to many sensitive functionalities. organic-chemistry.org Another novel approach demonstrated the removal of the Cbz group from certain heterocyclic compounds using low-carbon alcohols like methanol (B129727) or ethanol, highlighting a simple and mild alternative. eurekaselect.com

Protecting Group Installation Reagent Standard Deprotection Condition Orthogonal To
Cbz Benzyl Chloroformate (Cbz-Cl)H₂, Pd/C (Hydrogenolysis) masterorganicchemistry.comtotal-synthesis.comBoc, Fmoc total-synthesis.com
Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., TFA) masterorganicchemistry.comCbz, Fmoc
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., Piperidine) thieme-connect.deCbz, Boc

Divergent Synthetic Routes for Analog Library Generation

Cbz-2,5-dichloro-D-phenylalanine can serve as a key intermediate in the generation of diverse chemical libraries for drug discovery. Divergent synthesis aims to create a multitude of structurally related compounds from a common precursor.

One powerful strategy for creating analogs involves the modification of the carboxylic acid moiety. After the synthesis of the protected amino acid, the carboxylic acid can be activated and coupled with a library of different amines or alcohols to generate a wide array of amides or esters, respectively.

More advanced methods focus on creating variations at the α-carbon. A reported approach for the divergent synthesis of unnatural amino acid-containing peptides involves the generation of a peptidyl imine intermediate. nih.gov This electrophilic imine can then be attacked by a variety of nucleophiles, introducing diverse side chains. Applying this logic, one could envision a route where an equivalent of a Cbz-2,5-dichlorophenylalanine imine is generated and then reacted with different organometallic reagents or other nucleophiles to create a library of analogs with varied α-substituents.

Another sophisticated method uses masked acyl cyanide (MAC) reagents. acs.org These reagents can undergo enantioselective addition to imines. The resulting adduct can be unmasked to reveal an acyl cyanide, which is a versatile intermediate that can be trapped by various nucleophiles (e.g., water, alcohols, amines) to produce a range of α-amino acid derivatives, including carboxylic acids, esters, and amides. acs.org Starting with an imine derived from 2,5-dichlorobenzaldehyde, this method could provide a divergent route to a library of this compound analogs.

Side-Chain Modification via Cross-Coupling Reactions

The halogenated aromatic ring of this compound provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of novel molecular architectures. These reactions are instrumental in creating derivatives with tailored electronic and steric properties.

Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction , a robust method for the formation of carbon-carbon bonds. This reaction has been successfully applied to modify phenylalanine peptides, demonstrating its utility in complex molecular settings. wikipedia.org The general approach involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in publicly available literature, the principles of the Suzuki-Miyaura reaction are broadly applicable. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring is expected to enhance the reactivity of the aryl halide, potentially allowing for milder reaction conditions compared to less substituted analogues.

The following table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions on similar aryl chloride substrates, which could be adapted for this compound.

Aryl Halide SubstrateBoronic AcidCatalyst SystemBaseSolventYield (%)Reference
2-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95 libretexts.org
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O/EtOH>95 researchgate.net
Fmoc-p-bromophenylalanine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME85 wikipedia.org

This table presents data for analogous compounds to illustrate the reaction conditions, as specific data for this compound was not available in the searched literature.

Another powerful tool for side-chain modification is the Sonogashira coupling , which facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govchemistrylearner.com This reaction introduces a rigid alkynyl moiety, which can significantly influence the conformation and biological activity of the resulting molecule. Copper-free Sonogashira protocols have been developed to circumvent issues associated with the use of copper co-catalysts, such as alkyne homocoupling. nih.gov

The Buchwald-Hartwig amination offers a direct route to synthesize aryl amines from aryl halides. researchgate.netlookchem.comescholarship.org This palladium-catalyzed reaction is highly versatile, accommodating a wide range of amines and aryl halides. The application of this methodology to this compound would enable the introduction of various nitrogen-containing functional groups, further expanding the chemical space of its derivatives.

Incorporation into Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to generate complex products, embodying the principles of atom and step economy. The Ugi four-component reaction (U-4CR) is a prominent example, yielding dipeptide-like structures from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. researchgate.net

This compound can serve as the carboxylic acid component in the Ugi reaction, allowing for the direct incorporation of its unique structural features into peptide-like scaffolds. The general mechanism of the Ugi reaction involves the formation of an imine from the amine and carbonyl compound, which then reacts with the isocyanide and the carboxylate to form an α-acylamino amide product. researchgate.net The use of a chiral amino acid derivative like this compound can lead to diastereomeric products, and the degree of diastereoselectivity can be influenced by the reaction conditions and the nature of the other components. wikipedia.orgchemistrylearner.comthieme-connect.com

While specific examples detailing the use of this compound in Ugi reactions are sparse in the available literature, the reaction is known to be compatible with a wide range of Cbz-protected amino acids. nih.gov The electronic properties of the dichlorinated phenyl ring may influence the acidity of the carboxylic acid and its reactivity in the Ugi condensation.

The following table provides examples of Ugi reactions with related Cbz-protected amino acids, highlighting the diversity of achievable structures.

Carboxylic AcidAmineCarbonyl CompoundIsocyanideProduct Yield (%)Reference
Cbz-GlycineBenzylamineParaformaldehydeMethyl isocyanoacetate77-87 uq.edu.au
Cbz-PhenylalanineLeucine methyl esterIsobutyraldehydetert-Butyl isocyanideNot specified lookchem.com
N-Boc-GlycineBenzylamineParaformaldehydeMethyl isocyanoacetate87 uq.edu.au

This table presents data for analogous compounds to illustrate the reaction's applicability, as specific data for this compound was not available in the searched literature.

The resulting Ugi products can serve as versatile intermediates for the synthesis of more complex molecules, including cyclic peptoids and other peptidomimetics, through subsequent deprotection and cyclization strategies. researchgate.netuq.edu.au

Chelate-Claisen Rearrangement Applications

The Claisen rearrangement , a thieme-connect.comthieme-connect.com-sigmatropic rearrangement, is a powerful method for carbon-carbon bond formation. The chelate-Claisen rearrangement, a variation of this reaction, has been effectively employed in the stereoselective synthesis of β-branched phenylalanine derivatives. researchgate.netthieme-connect.com This methodology typically involves the rearrangement of a cinnamyl ester of an N-protected amino acid.

In this reaction, the N-protected amino acid, such as this compound, is first esterified with a cinnamyl alcohol. The resulting ester is then treated with a strong base to form a chelated enolate, which undergoes a thieme-connect.comthieme-connect.com-sigmatropic rearrangement to yield an unsaturated amino acid derivative. The stereochemical outcome of the reaction is often highly controlled, allowing for the synthesis of specific diastereomers. researchgate.netresearchgate.net The Ireland-Claisen rearrangement is a related transformation that proceeds through a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate and has also been utilized in the synthesis of complex amino acids. wikipedia.orgnih.govescholarship.orgorganic-chemistry.org

The electronic nature of the substituents on the cinnamyl ring can influence the rate and efficiency of the rearrangement. For a substrate derived from this compound, the electron-withdrawing chlorine atoms on the phenyl ring of the amino acid moiety are not directly involved in the rearranging system but could have subtle electronic effects on the stability of the intermediate enolate.

The table below showcases examples of Claisen rearrangements used to synthesize substituted amino acids, demonstrating the potential of this method for modifying phenylalanine derivatives.

N-Protected Amino Acid EsterBaseRearrangement ProductDiastereomeric Excess (%)Yield (%)Reference
N-Boc-Glycine Cinnamyl EsterLHMDS/ZnCl₂γ,δ-Unsaturated amino acid>9585 researchgate.net
N-TFA-Alanine Cinnamyl EsterLDA/HMPAγ,δ-Unsaturated amino acid9078 researchgate.net
Phthalimido Allyl EsterKHMDSTetrasubstituted α-amino acid derivative>9580 escholarship.org

This table presents data for analogous compounds to illustrate the reaction's utility, as specific data for this compound was not available in the searched literature.

The products of the Chelate-Claisen rearrangement, with their newly installed unsaturated side chains, are valuable precursors for further synthetic transformations, opening avenues to a wide array of novel amino acid derivatives.

Role As a Chiral Scaffold in Complex Molecular Design

Applications in Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids like Cbz-2,5-dichloro-D-phenylalanine is a key strategy in the development of peptidomimetics—compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and receptor affinity. nih.gov The dichlorinated phenyl ring and the D-alpha-carbon of this compound introduce significant steric hindrance and restricted rotation, which can force a peptide backbone into a well-defined conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient, stepwise assembly of peptide chains on a polymeric support. peptide.com The incorporation of this compound into a peptide sequence via SPPS follows established protocols, though special considerations for its bulky nature are required.

Typically, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is preferred for SPPS. However, the presence of the Cbz group on this compound means it is more suited for Boc (tert-butyloxycarbonyl) based strategies or for use as a unique, non-standard building block where the Cbz group is retained in the final peptide or removed in a separate, final deprotection step using hydrogenolysis.

A common approach involves using a pre-loaded resin or loading the first amino acid onto a resin like 2-chlorotrityl chloride resin, which is sensitive to mild acids and allows for the cleavage of the peptide while keeping side-chain protecting groups intact. uci.edu To incorporate this compound, it would be activated and coupled to the free amine of the resin-bound peptide chain. Due to the steric hindrance from the dichlorophenyl group, extended coupling times or the use of potent coupling reagents may be necessary to ensure complete reaction.

Table 1: Representative SPPS Coupling Reagents and Conditions

Coupling Reagent Additive Solvent Typical Coupling Time Notes
HBTU/HCTU HOBt/HOAt DMF, NMP 1-4 hours Highly efficient; may require double coupling for sterically hindered residues like 2,5-dichloro-D-phenylalanine.
DCC HOBt DCM, DMF 2-12 hours Cost-effective but can lead to byproduct formation (DCU) and potential racemization.

This table presents general conditions; specific protocols may vary. HBTU: (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HCTU: (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate), DCC: (N,N'-Dicyclohexylcarbodiimide), PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt: (Hydroxybenzotriazole), HOAt: (1-Hydroxy-7-azabenzotriazole), DMF: (Dimethylformamide), NMP: (N-Methyl-2-pyrrolidone), DCM: (Dichloromethane), DIEA: (N,N-Diisopropylethylamine).

While SPPS is dominant, solution-phase peptide synthesis remains crucial, especially for large-scale production and the synthesis of complex fragments. researchgate.net In this approach, this compound can be coupled with another amino acid ester or peptide fragment in an organic solvent. The Cbz group provides stable N-terminal protection throughout the coupling steps. researchgate.net

The key to successful solution-phase coupling is the activation of the carboxyl group of the Cbz-amino acid. Mixed anhydride (B1165640) or active ester methods are commonly employed. Carbodiimide reagents like DCC, often used with additives such as HOBt, are effective for minimizing racemization—a critical consideration for maintaining the stereochemical integrity of the D-chiral center. researchgate.net The purity of the resulting dipeptide or peptide segment is ensured through standard purification techniques like crystallization or chromatography after each coupling and deprotection step.

The substitution of a natural L-amino acid with its D-enantiomer profoundly alters the local and global conformation of a peptide. nih.gov While L-amino acids favor right-handed α-helices and specific turn structures, the introduction of a D-amino acid disrupts these patterns and can stabilize alternative structures, such as left-handed helices or specific types of β-turns. nih.govnih.gov

In the context of a peptide chain, the D-phenylalanine residue positions its bulky dichlorophenyl side chain differently relative to the backbone compared to an L-residue. This steric reorientation can protect the adjacent peptide bond from enzymatic cleavage by proteases, which are stereospecific for L-amino acids, thus enhancing the peptide's metabolic stability. nih.gov Furthermore, the defined torsional angles (phi and psi) adopted by the D-residue can act as a "hinge" or "turn-inducer," forcing the peptide into a specific bioactive conformation necessary for receptor binding. unmc.edu

Design of Constrained Amino Acid Analogs

The inherent properties of this compound make it an excellent starting point for the synthesis of more complex, conformationally constrained amino acid analogs. These analogs are designed to mimic specific secondary structures of peptides, such as β-turns or helices, which are often involved in biological recognition processes. researchgate.net

A primary goal in peptidomimetic design is to create rigid scaffolds that lock a molecule into its bioactive shape. springernature.com this compound can be chemically modified to create bicyclic lactams or other bridged structures. For instance, synthetic strategies can be employed to form a new ring by connecting the amino group or the alpha-carbon to the phenyl ring of the side chain, or by creating a bridge between the N-terminus and C-terminus of a dipeptide unit containing the dichlorophenylalanine residue. springernature.comnih.gov

The synthesis of such bicyclic derivatives often involves multi-step organic reactions, potentially including intramolecular cyclization, ring-closing metathesis, or Pictet-Spengler type reactions, depending on the desired architecture. springernature.comresearchgate.netcas.cz These rigid structures are invaluable for mapping the binding site of a receptor and developing highly potent and selective therapeutic agents. nih.gov

The presence of two chlorine atoms on the phenyl ring significantly influences the molecular architecture and properties of the amino acid. The impact can be categorized into several effects:

Steric Bulk: The chlorine atoms are significantly larger than hydrogen atoms, creating substantial steric hindrance. This bulkiness restricts the rotation of the phenyl ring (the chi (χ) angle) and influences the preferred backbone dihedral angles (phi (φ) and psi (ψ)) of the amino acid residue within a peptide chain. researchgate.net This steric effect is a primary driver for conformational constraint.

Electronic Effects: Chlorine is an electronegative, electron-withdrawing atom. The two chlorine atoms alter the electron distribution of the phenyl ring, affecting its ability to participate in aromatic interactions like π-π stacking or cation-π interactions, which are crucial for many protein-ligand binding events. nih.gov

Hydrophobicity: The chloro-substituents increase the hydrophobicity of the side chain, which can enhance binding to hydrophobic pockets in target proteins and potentially improve membrane permeability. nih.gov

Table 2: Comparison of Substituent Properties on Phenylalanine

Substituent Van der Waals Radius (Å) Electronic Effect Key Impact on Molecular Architecture
Hydrogen (H) 1.20 Neutral High conformational flexibility.
Chlorine (Cl) 1.75 Electron-withdrawing, Ortho/para-directing Increases steric bulk, alters aromatic interactions, enhances hydrophobicity.
Methyl (CH₃) 2.00 Electron-donating Increases steric bulk and hydrophobicity.

This table provides a generalized comparison of how different substituents on the phenyl ring can modulate the properties of the amino acid side chain.

In-Depth Scientific Review of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, a detailed profile of the chemical compound this compound, specifically regarding its role as a chiral scaffold and its applications in pharmacological development, cannot be constructed at this time due to a lack of available research data.

While the existence of this compound is noted in chemical supplier catalogs, which provide basic identifiers such as its CAS number, in-depth studies detailing its specific applications and properties are not present in publicly accessible scientific journals, patents, or research databases. The user's request for a thorough article structured around its use in complex molecular design, including its role in the development of molecular probes and as a precursor for small molecule modulators, could not be fulfilled.

Searches for information on the specific 2,5-dichloro isomer of Cbz-D-phenylalanine did not yield studies on its utilization as a chiral scaffold. In the broader context of medicinal chemistry, halogenated amino acids are often employed to introduce specific steric and electronic properties into peptides and small molecules, potentially enhancing their metabolic stability or binding affinity. The carbobenzyloxy (Cbz) protecting group is a standard moiety used in peptide synthesis. However, without specific research on the 2,5-dichloro variant, any discussion of its precise role would be speculative.

Molecular Recognition and Mechanistic Investigations of Cbz 2,5 Dichloro D Phenylalanine Derivatives

Interactions with Biological Macromolecules (In Vitro)

The introduction of halogen atoms and a Cbz protecting group to the D-phenylalanine structure profoundly influences its interaction with various biological targets. These modifications alter the molecule's electronic and steric properties, leading to distinct binding affinities, inhibitory profiles, and transporter selectivities.

Receptor Binding Affinity Studies

The binding affinity of phenylalanine analogs to receptors is a critical determinant of their biological activity. Studies on related halogenated and D-amino acid-containing compounds suggest that these modifications can significantly impact receptor interaction. For instance, the introduction of a D-phenylalanine residue has been shown to enhance the receptor binding affinities of certain peptides. researchgate.net Similarly, halogenation can modulate ligand-receptor interactions due to the electron-withdrawing nature and steric bulk of halogen atoms. nih.gov These alterations can lead to changes in binding affinity at various receptor subtypes, as demonstrated in studies of antipsychotic drug candidates where chloro-substitution on aromatic rings influenced binding at dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

In the context of the calcium-sensing receptor (CaSR), L-phenylalanine is known to bind to a site within the hinge region of the extracellular domain, enhancing the receptor's cooperative activation by calcium. nih.gov While direct binding studies on Cbz-2,5-dichloro-D-phenylalanine with specific receptors are not extensively detailed in the provided results, the principles established from analogous compounds suggest that the dichlorination and the D-configuration would likely confer a unique binding profile.

Enzyme Inhibition Profiling

The inhibitory potential of phenylalanine derivatives against various enzymes is a key area of investigation. For example, L-phenylalanine acts as a potent noncompetitive inhibitor of 3-deoxy-d-arabinoheptulosonate 7-phosphate synthase. nih.gov Furthermore, derivatives of phenylalanine have been developed as inhibitors for various enzymes, including those involved in viral life cycles, such as HIV capsid protein. mdpi.com The presence of halogen atoms can contribute to inhibitory activity, as seen in the development of potent inhibitors for various biological targets.

While specific enzyme inhibition data for this compound is limited in the search results, studies on similar compounds provide a framework for understanding its potential. For instance, the peptide carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG) has been identified as an inhibitor of membrane fusion. nih.gov This suggests that the Cbz-D-phenylalanine moiety can be a crucial component for inhibitory action.

Transporter Selectivity and Binding Kinetics (e.g., LAT1)

The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, including phenylalanine, and is a target for drug delivery. researchgate.netnih.govresearchgate.net The substrate selectivity of LAT1 is influenced by the structure of the amino acid. For an aromatic amino acid to be a substrate, it generally requires a free carboxyl and amino group. nih.govresearchgate.net

Halogenation of the phenylalanine ring has been shown to significantly affect LAT1 affinity and selectivity. researchgate.net Specifically, introducing an iodine atom at the 2-position of L-phenylalanine markedly improves LAT1 affinity and selectivity. researchgate.net Conversely, studies on various halogenated tyrosine analogs have led to the development of potent LAT1 inhibitors. researchgate.net The D-configuration of an amino acid can also influence its interaction with transporters. D-phenylalanine has been shown to affect bacterial biofilm formation by being incorporated into the peptidoglycan, indicating it can be recognized and transported by bacterial systems. medchemexpress.com

While direct kinetic data for this compound with LAT1 is not available in the provided results, the existing research on halogenated and D-amino acid analogs suggests that it would likely exhibit a distinct interaction profile with LAT1, potentially acting as an inhibitor rather than a substrate due to the Cbz group and the specific dichlorination pattern. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Phenylalanine Analogs

The systematic modification of the phenylalanine structure provides valuable insights into the chemical features that govern its biological activity. SAR studies focusing on halogenation and stereochemistry are particularly informative.

Positional and Electronic Effects of Halogenation

The position and nature of halogen substituents on the phenyl ring of phenylalanine derivatives have a profound impact on their physicochemical properties and biological interactions. researchgate.netrsc.org Halogenation alters the hydrophobicity and the electronic distribution (σ-framework) of the aromatic ring. nih.gov

Studies on halogenated phenylalanine analogs have revealed that:

Positional Isomers: The location of the halogen (ortho, meta, para) significantly influences properties like self-assembly and hydrogelation. researchgate.netrsc.org For instance, the storage modulus of Fmoc-phenylalanine hydrogels follows the order meta > ortho > para for halogen substitution. researchgate.net

Halogen Type: The specific halogen (F, Cl, Br) also plays a critical role. A smaller and more electronegative halogen is often associated with increased rigidity in hydrogel systems. researchgate.net

LAT1 Transporter Interaction: In the context of the LAT1 transporter, halogenation at the 2-position of L-phenylalanine enhances affinity and selectivity, while bulkier halogens at the 3-position interact with both LAT1 and the related transporter LAT2. researchgate.net

Electronic Effects: Halogenation can shift the cis/trans equilibrium of peptide bonds, as observed in derivatives of monomethyl auristatin F, which can impact biological activity. nih.gov

These findings underscore the principle that both the position and the electronic character of the halogen are critical determinants of the molecule's behavior.

Table 1: Impact of Halogenation on Phenylalanine Analog Properties

Modification Observation System/Target Reference
Halogenation Position (ortho, meta, para) Influences self-assembly and hydrogel rheology. Fmoc-Phe derivatives researchgate.netrsc.org
Halogen Type (F, Cl, Br) Affects hydrogel rigidity (F > Cl > Br). Fmoc-Phe derivatives researchgate.net
2-Iodo-L-phenylalanine Markedly improves LAT1 affinity and selectivity. LAT1 Transporter researchgate.net

Influence of Stereochemistry on Molecular Recognition

The stereochemistry of phenylalanine is a fundamental factor in its interaction with chiral biological systems like enzymes and receptors. researchgate.net The spatial arrangement of the amino and carboxyl groups, along with the phenyl side chain, dictates the precise fit into a binding pocket.

Key observations regarding the influence of stereochemistry include:

Enzyme Specificity: Enzymes often exhibit high stereoselectivity. For example, phenylalanine ammonia-lyase reacts with (R)-phenylalanine through a different mechanism than with the (S)-enantiomer. rsc.org Similarly, a microbial phenylalanine aminomutase isomerizes (2S)-α-phenylalanine to (3S)-β-phenylalanine with a specific stereochemical course. nih.gov

Receptor Binding: The introduction of a D-amino acid, such as D-phenylalanine, can enhance the binding affinity of peptides to their receptors. researchgate.net

Self-Assembly: The chirality of the amino acid building blocks influences their self-organization into larger structures. For instance, heterochiral dipeptides (D-Phe-L-Phe) can form distinct nanostructures compared to their homochiral counterparts. acs.org

The D-configuration of this compound fundamentally alters its three-dimensional structure compared to the naturally occurring L-isomer, leading to different interactions with chiral biological targets.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(2S)-α-phenylalanine
(3S)-β-phenylalanine
2-Iodo-L-phenylalanine
3-deoxy-d-arabinoheptulosonate 7-phosphate
Carbobenzoxy-D-phenylalanine-L-phenylalanine-glycine (ZfFG)
D-phenylalanine
Fmoc-phenylalanine
L-phenylalanine
Monomethyl auristatin F
Serotonin

Role of the Cbz Protecting Group in Ligand-Target Interactions

The carboxybenzyl (Cbz) group, a common amine protecting group in peptide synthesis, plays a significant role in the interaction of this compound with its biological targets. Research on structurally related enzyme inhibitors suggests that the Cbz group is not merely a passive protecting moiety but actively contributes to the binding affinity of the molecule.

In studies of irreversible inhibitors based on Cbz-phenylalanine and Cbz-lysine scaffolds, the N-terminal Cbz group has been shown to confer affinity for the target enzyme, such as human tissue transglutaminase (hTG2). nih.gov This suggests that the benzyl (B1604629) and carbonyl components of the Cbz group likely engage in favorable interactions, such as hydrophobic and hydrogen bonding, within the ligand-binding pocket of the target protein. The planar phenyl ring of the Cbz group can participate in π-stacking or hydrophobic interactions, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Mechanistic Insights from Molecular and Cellular Assays

Understanding the molecular and cellular behavior of this compound is essential for elucidating its potential biological effects. This section explores findings from in vitro studies and cellular permeability assays.

While direct in vitro studies on the molecular mechanism of this compound are not extensively documented in publicly available literature, insights can be drawn from research on analogous compounds, particularly other phenylalanine derivatives and Cbz-protected molecules.

Studies on various phenylalanine derivatives have revealed a broad range of biological activities, including the inhibition of enzymes and the modulation of protein-protein interactions. For instance, certain phenylalanine derivatives have been identified as inhibitors of HIV-1 capsid protein and transglutaminase 2. nih.govresearchgate.net The inhibitory mechanism of such compounds often involves the specific binding to active or allosteric sites on the target protein, leading to a loss of function.

The dichlorination of the phenyl ring in this compound is expected to significantly influence its electronic and steric properties, which in turn can affect its binding affinity and mechanism of action. Halogen substitutions on the phenyl ring of phenylalanine analogues have been shown to modulate their interaction with protein binding pockets.

Kinetic assays are a primary tool for investigating the mechanism of enzyme inhibitors. For irreversible inhibitors, parameters such as the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI) are determined. A representative kinetic evaluation of a Cbz-lysine based irreversible inhibitor of transglutaminase 2 is presented in the table below, illustrating the type of data obtained from such studies.

Table 1: Kinetic Parameters of a Representative Cbz-Containing Transglutaminase 2 Inhibitor

Inhibitor kinact (min-1) KI (µM) kinact/KI (M-1s-1)

This table is illustrative and based on data for analogous compounds, not this compound itself.

Given the structural similarities, it is plausible that this compound could exhibit inhibitory activity against certain enzymes. Further in vitro assays, such as enzyme inhibition assays, surface plasmon resonance, or isothermal titration calorimetry, would be necessary to elucidate its specific molecular mechanism of action and identify its biological targets.

The ability of a compound to cross the cell membrane is fundamental to its biological activity within a cell. The cellular uptake of amino acid derivatives like this compound is often mediated by specific transporter proteins.

L-type amino acid transporters (LATs), such as LAT1, are responsible for the transport of large neutral amino acids, including phenylalanine, across the cell membrane. nih.gov These transporters are often overexpressed in cancer cells to meet the high demand for amino acids required for rapid growth and proliferation.

The structural features of this compound, namely the phenylalanine core and the halogen substitutions, suggest that it may be a substrate for amino acid transporters. Studies on various phenylalanine analogs have shown that modifications to the phenyl ring can significantly impact their affinity and selectivity for different transporters. For example, the position and nature of halogen substituents on the phenyl ring of phenylalanine derivatives have been demonstrated to influence their binding to LAT1.

The table below summarizes the affinity of various halogenated L-phenylalanine derivatives for the LAT1 transporter, highlighting the influence of substitution on transporter recognition.

Table 2: Affinity of Halogenated L-Phenylalanine Derivatives for LAT1 Transporter

Compound LAT1 Ki (µM)
L-Phenylalanine 23
2-Fluoro-L-phenylalanine 18
3-Fluoro-L-phenylalanine 15
4-Fluoro-L-phenylalanine 31
2-Chloro-L-phenylalanine 11
3-Chloro-L-phenylalanine 9.5
4-Chloro-L-phenylalanine 16
2-Bromo-L-phenylalanine 7.9
3-Bromo-L-phenylalanine 6.1
4-Bromo-L-phenylalanine 12
2-Iodo-L-phenylalanine 5.3
3-Iodo-L-phenylalanine 5.0

Data adapted from a study on L-phenylalanine analogs. This table illustrates the effect of halogenation on transporter affinity and does not represent direct data for this compound.

The Cbz protecting group adds a bulky, hydrophobic moiety to the molecule, which could also influence its mode of cellular entry. While some small molecules can diffuse passively across the cell membrane, the size and charge of this compound make transporter-mediated uptake a more probable mechanism. Cellular uptake studies using radiolabeled this compound in various cell lines and competition assays with known transporter substrates would be required to definitively identify the specific uptake mechanisms.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Dynamics of Cbz-2,5-Dichloro-D-Phenylalanine

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms, which is crucial for understanding its chemical reactivity and biological activity.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to investigate the electronic structure and energetics of different conformers. nih.gov These calculations can provide accurate geometries, relative energies, and electronic properties like molecular orbital distributions and electrostatic potential maps. For this compound, QM studies would be essential to understand the influence of the electron-withdrawing chlorine atoms on the phenyl ring and the electronic interplay between the carbobenzyloxy (Cbz) protecting group and the amino acid backbone. While specific QM studies on this compound are not readily found, research on L-phenylalanine and its derivatives has utilized first principle calculations to explore their potential energy surfaces. nih.govresearchgate.net

Table 1: Representative Quantum Mechanical Methods for Conformational Analysis

MethodBasis SetTypical ApplicationData Availability for this compound
Density Functional Theory (DFT)6-31G*(d,p)Geometry optimization, energy calculationNot Available
Møller-Plesset perturbation theory (MP2)cc-pVTZHigh-accuracy energy calculationNot Available
Hartree-Fock (HF)6-31G(d)Initial geometry optimizationNot Available

Table 2: Parameters in Molecular Dynamics Simulations

ParameterDescriptionRelevance to this compoundData Availability
Force FieldA set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms.A suitable force field (e.g., CHARMM, AMBER) would be needed to model the interactions within the molecule and with its environment.Not Available
Solvent ModelExplicit or implicit representation of the solvent.Would be used to simulate the behavior of the compound in a biological or chemical medium.Not Available
Simulation TimeThe duration of the simulation, typically in nanoseconds or microseconds.Longer simulation times allow for the exploration of a wider range of conformations.Not Available

Ligand-Protein Docking and Binding Energy Predictions

A primary application of molecular modeling for a compound like this compound is to predict its interaction with protein targets. This is typically achieved through ligand-protein docking studies.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ajol.info For this compound, docking studies could identify potential binding pockets in various proteins and predict the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. The presence of chlorine atoms suggests that halogen bonding could play a role in its binding mechanism. acs.org Studies on phenylalanine analogues have utilized molecular docking to understand their binding to protein active sites. mdpi.com

Computational methods can also be used to estimate the binding affinity of a ligand for a protein, often expressed as a binding free energy. These predictions are valuable for prioritizing compounds for experimental testing. While specific data for this compound is not available, force field parameters for phenylalanine derivatives have been developed to aid in such predictions for related molecules. nih.gov

Table 3: Common Molecular Docking and Binding Energy Estimation Tools

ToolMethodologyApplication
AutoDockLamarckian genetic algorithm for ligand docking. mdpi.comPredicts binding poses of ligands to macromolecules.
GROMACSA versatile package for molecular dynamics simulations. mdpi.comCan be used for free energy calculations.
MM/PBSAMolecular Mechanics/Poisson-Boltzmann Surface Area. nih.govA method to estimate binding free energies from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational techniques used to establish a relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on phenylalanine analogues have shown that properties like hydrophobicity and the dipole moment of the aromatic ring can be correlated with biological activity. nih.gov For a series of compounds including this compound, a QSAR model could be developed to predict the activity of new derivatives.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a target could be used to screen for new potential ligands, and to guide the design of more potent derivatives of this compound. Combined pharmacophore and 3D-QSAR studies have been successfully applied to substituted phenylalanine derivatives to understand their inhibitory activity. nih.gov

Elucidation of Structural Determinants for Molecular Interaction

Currently, there are no published molecular docking, molecular dynamics, or quantum mechanics studies that detail the binding modes or key intermolecular interactions of this compound with any protein or biological macromolecule. Such studies would be crucial to understanding its potential mechanisms of action and for identifying the specific amino acid residues or structural motifs that are critical for its binding affinity and selectivity. Without this foundational computational work, the structural basis for its molecular recognition remains purely speculative.

De Novo Design Principles for Novel Analogs

The principles of de novo design, which leverage computational algorithms to generate novel molecular structures with desired properties, have not been applied to the this compound scaffold. Research in this area would typically involve using the core structure of the compound as a starting point for the design of new analogs with potentially enhanced activity, selectivity, or pharmacokinetic properties. The lack of existing computational models for this compound means that the foundational data required to guide such design efforts is not available.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic compounds in solution. For Cbz-2,5-Dichloro-D-Phenylalanine, ¹H and ¹³C NMR are instrumental in confirming the presence and connectivity of all atoms in the molecule. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecular structure.

The expected ¹H NMR spectrum would feature distinct signals for the protons of the dichlorinated phenyl ring, the benzylic protons of the Cbz protecting group, the protons of the Cbz phenyl ring, the α-proton, and the β-protons of the phenylalanine backbone. The substitution pattern of the dichlorinated ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.

The ¹³C NMR spectrum is equally informative, with characteristic signals for the carbonyl carbons of the carbamate (B1207046) and the carboxylic acid, the aromatic carbons of both phenyl rings, the α-carbon, and the β-carbon. The presence of two chlorine atoms on the phenyl ring of the phenylalanine moiety will cause a downfield shift for the carbons they are attached to, a predictable effect of halogen substitution on aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic (Cbz)7.30-7.40m
Aromatic (Dichloro)7.20-7.35m
CH₂ (Cbz)5.10-5.20s
α-CH4.60-4.70dd
β-CH₂3.10-3.30m
NH5.20-5.40d
COOH10.0-12.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)175-177
C=O (Cbz)155-157
Aromatic (Cbz)127-136
Aromatic (Dichloro)128-135
CH₂ (Cbz)66-68
α-CH54-56
β-CH₂37-39

Determination of Stereochemistry and Regioisomers

NMR spectroscopy is a powerful technique for the determination of stereochemistry. In the context of this compound, the focus is on the D-configuration of the α-carbon. While standard ¹H NMR may not be sufficient to distinguish between the D and L enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce diastereomeric environments that result in separable signals in the NMR spectrum. For instance, reaction with a chiral amine to form a diastereomeric amide can lead to distinct chemical shifts for the α-proton and other nearby protons, allowing for the confirmation of the stereochemistry.

The differentiation of regioisomers, such as this compound from Cbz-3,4-Dichloro-D-Phenylalanine, is more straightforward with NMR. The substitution pattern on the dichlorinated phenyl ring will produce unique splitting patterns and chemical shifts for the aromatic protons in the ¹H NMR spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity within the molecule and thus confirm the positions of the chlorine atoms on the phenyl ring.

Conformation in Solution Studies

The conformation of this compound in solution, particularly the rotational preferences around the various single bonds, can be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about through-space proximity of protons. For example, NOE correlations between the α-proton and the aromatic protons of the dichlorophenyl ring can help to elucidate the preferred rotameric state of the side chain. Similarly, NOEs between the NH proton and the protons of the Cbz group can shed light on the conformation around the amide bond. The magnitude of the coupling constants between the α-proton and the β-protons can also provide insight into the dihedral angle and thus the side-chain conformation.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is a highly sensitive technique used for compound identification and purity assessment.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. ucl.ac.uk HRMS can measure the mass of the molecular ion with very high accuracy (typically to within 5 ppm), which allows for the determination of the elemental formula. ucl.ac.uk The presence of two chlorine atoms gives a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful confirmation of the presence and number of chlorine atoms in the molecule.

Fragmentation Pattern Analysis

In addition to determining the molecular weight, mass spectrometry can be used to gain structural information through the analysis of fragmentation patterns. In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. The fragmentation of this compound is expected to occur at specific, predictable locations within the molecule.

Common fragmentation pathways for N-Cbz protected amino acids include the loss of the benzyl (B1604629) group (C₇H₇), the loss of CO₂ from the carbamate, and cleavage of the amide bond. The presence of the dichlorinated phenyl ring will also influence the fragmentation, with characteristic fragments corresponding to the dichlorobenzyl moiety. Analyzing these fragmentation patterns allows for a detailed confirmation of the compound's structure.

Table 3: Predicted Key Fragment Ions for this compound in ESI-MS/MS

m/z (Predicted)Fragment Identity
[M+H]⁺Protonated Molecular Ion
[M-C₇H₇]⁺Loss of benzyl group
[M-CO₂]⁺Loss of carbon dioxide
[M-C₈H₇O₂]⁺Loss of benzyloxycarbonyl group
[C₉H₈Cl₂NO₂]⁺Dichlorophenylalanine moiety
[C₇H₅Cl₂]⁺Dichlorobenzyl cation

Chromatographic Methods for Purification and Chiral Separation

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the separation of its enantiomers. chemicalbook.compdx.edu These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. chemicalbook.com

For the purification of this compound, column chromatography using silica (B1680970) gel is a common method. chemicalbook.com The choice of solvent system (mobile phase) is crucial for achieving good separation of the desired product from any starting materials, byproducts, or other impurities. chemicalbook.com The polarity of the solvent is adjusted to control the elution of the compounds from the column.

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for both purification and analysis. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile), is often used for the purification of protected amino acids.

For the crucial task of separating the D- and L-enantiomers of this compound, chiral chromatography is employed. This can be achieved using a chiral stationary phase (CSP) in HPLC. youtube.com These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus their separation. youtube.com Common chiral stationary phases for the separation of amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides. nih.gov The development of a successful chiral separation method often requires careful optimization of the mobile phase composition and temperature. youtube.com

High-Performance Liquid Chromatography (HPLC) Method Development

The analysis and purification of this compound heavily rely on High-Performance Liquid Chromatography, particularly for resolving its enantiomeric and diastereomeric forms. Method development is critical for achieving the necessary purity for subsequent analytical or synthetic applications. Chiral HPLC is the cornerstone for separating the D- and L-enantiomers of phenylalanine derivatives. nih.govresearchgate.net Two primary strategies are employed: the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

For a compound like this compound, a reversed-phase HPLC method using a C18 column is a common starting point. nih.gov The chiral separation can be achieved using a mobile phase containing a chiral selector. A well-established approach for amino acid enantiomers is chiral ligand-exchange chromatography. nih.gov This involves adding a copper(II) salt and a chiral ligand, such as L-phenylalanine, to the mobile phase. nih.gov The transient diastereomeric metal complexes formed with the D- and L-enantiomers of the analyte exhibit different affinities for the stationary phase, enabling their separation. nih.gov

The development of a robust HPLC method would involve the systematic optimization of several parameters to achieve baseline separation with good resolution (R > 1.5).

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterConditionRationale/Remarks
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of moderately non-polar compounds.
Mobile Phase Isocratic mixture of Methanol (B129727) and aqueous bufferMethanol is a common organic modifier; the buffer maintains a stable pH. nih.gov
Chiral Additive 4 mM CuSO₄ + 8 mM L-Phenylalanine in water (pH 3.2)Forms transient diastereomeric complexes for chiral ligand-exchange separation. nih.gov
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns providing a balance between speed and resolution.
Column Temp. 20 °CTemperature can influence the stability of the diastereomeric complexes and thus the separation. nih.gov
Detection UV at 254 nmThe Cbz and dichlorophenyl groups provide strong UV absorbance for sensitive detection.

Gas Chromatography (GC) Applications

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its low volatility and thermal instability. Amino acids and their protected derivatives typically require derivatization to increase their volatility and thermal stability for GC analysis. nih.govnih.gov

A potential GC-based application would involve a multi-step analytical procedure for purity assessment or quantification in a complex matrix. This would first necessitate the removal of the Cbz protecting group, followed by derivatization of the resulting 2,5-Dichloro-D-Phenylalanine.

Deprotection: The Cbz group can be removed via catalytic hydrogenolysis.

Derivatization: The resulting amino acid can be derivatized using various reagents, such as alkyl chloroformates (e.g., propyl chloroformate), which react with both the amino and carboxylic acid groups simultaneously. springernature.comresearchgate.net This creates a volatile N-alkoxycarbonyl amino acid alkyl ester suitable for GC analysis. nih.gov

The resulting derivative can then be analyzed by GC, often coupled with a Mass Spectrometer (GC-MS) for definitive identification based on its fragmentation pattern.

Interactive Data Table: Proposed GC-MS Parameters for the Derivatized Analyte

ParameterSpecification
Derivatization Propyl chloroformate/Propanol
Column Non-polar capillary column (e.g., 30m x 0.25mm, 0.25µm film thickness)
Carrier Gas Helium
Temperature Program Initial 110°C, ramp to 300°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction would provide unparalleled insight into its molecular conformation and packing in the crystal lattice. rsc.org

The process involves growing a high-quality single crystal, which can be a challenging step, often requiring screening of various solvents and crystallization conditions. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. nih.gov This analysis yields precise data on bond lengths, bond angles, and torsional angles.

For this specific molecule, crystallographic data would elucidate:

The conformation of the Cbz protecting group relative to the amino acid backbone.

The precise orientation of the 2,5-dichlorophenyl ring.

The intermolecular interactions, such as hydrogen bonds involving the amide N-H and carbonyl groups, and potential halogen bonding or π-π stacking interactions involving the aromatic rings, which dictate the crystal packing. researchgate.net

Interactive Data Table: Hypothetical Crystallographic Data

ParameterHypothetical ValueInformation Provided
Crystal System MonoclinicThe fundamental symmetry of the crystal lattice.
Space Group P2₁A common chiral space group, confirming the enantiopure nature of the crystal.
Unit Cell Dimensions a, b, c (Å); β (°)The dimensions of the basic repeating unit of the crystal.
Molecules per Unit Cell (Z) 2 or 4The number of molecules within the repeating unit.

Spectroscopic Probes for Intermolecular Interactions (e.g., Self-Assembly)

The study of intermolecular interactions and self-assembly is crucial for understanding how molecules like this compound might behave in solution or form higher-order structures. nih.govnih.gov The combination of a hydrophobic, halogenated aromatic ring and hydrogen-bonding amide functionalities suggests a propensity for self-assembly. researchgate.netmdpi.com Various spectroscopic techniques can be employed as probes. mdpi.com

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the chiral environment and is used to monitor changes in secondary structure. In the context of self-assembly, the formation of ordered aggregates, such as β-sheet-like structures common in peptide assembly, would produce a characteristic CD signal. nih.gov

Fluorescence Spectroscopy: While the molecule itself may have some intrinsic fluorescence from the aromatic systems, extrinsic fluorescent dyes are more commonly used. Probes like Thioflavin T (ThT) exhibit enhanced fluorescence upon binding to amyloid-like fibrillar structures, which are often formed during the self-assembly of amino acid and peptide derivatives. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for studying hydrogen bonding. The positions of the Amide I (C=O stretching) and Amide II (N-H bending) bands are sensitive to the formation of intermolecular hydrogen bonds. A shift in these bands upon changing concentration or solvent conditions can provide direct evidence of aggregation. nih.gov

Interactive Data Table: Spectroscopic Techniques for Studying Intermolecular Interactions

Spectroscopic ProbeInformation ObtainedTypical Observation for Self-Assembly
Circular Dichroism (CD) Chiral organization and secondary structure formation.Appearance of a signal minimum around 218 nm, indicative of β-sheet-like structures. nih.gov
Thioflavin T (ThT) Fluorescence Presence of cross-β sheet amyloid-like aggregates.A significant increase in fluorescence emission intensity around 485 nm.
FTIR Spectroscopy Hydrogen bonding state of amide groups.A shift of the Amide I band from ~1650 cm⁻¹ to a lower frequency (~1630 cm⁻¹), indicating the formation of intermolecular H-bonds. nih.gov

Future Research Directions and Unexplored Avenues for Cbz 2,5 Dichloro D Phenylalanine

Emerging Synthetic Methodologies (e.g., C–H functionalization)

The synthesis of derivatives of Cbz-2,5-dichloro-D-phenylalanine can be significantly advanced by employing emerging synthetic methodologies, particularly C–H functionalization. This powerful technique allows for the direct modification of otherwise unreactive C-H bonds, offering a more streamlined and efficient approach to creating novel analogs. researchgate.netnih.gov

Recent advancements have demonstrated the successful C–H functionalization of phenylalanine and its derivatives. nih.govacs.orgntu.ac.uk For instance, palladium-catalyzed C-H olefination has been used to modify phenylalanine residues within peptides. nih.govntu.ac.uk This approach could be adapted to introduce new functional groups onto the phenyl ring of this compound, further diversifying its chemical space. The development of new catalytic systems, including those based on inexpensive metals, and the use of directing groups can enable site-selective functionalization, providing precise control over the modification of the molecule. researchgate.net

Future research could focus on exploring a broader range of C–H functionalization reactions, such as arylation, alkylation, and amination, on the this compound scaffold. acs.org This would lead to a library of novel derivatives with potentially enhanced biological activities or unique properties for materials science applications.

Integration with Automated Synthesis and High-Throughput Approaches

To accelerate the discovery of new applications for this compound, its integration with automated synthesis and high-throughput screening platforms is crucial. Automated synthesis can rapidly generate a diverse library of derivatives, which can then be screened for various properties using high-throughput techniques. google.comtechnologynetworks.com

High-throughput screening has become an indispensable tool in drug discovery and materials science, enabling the rapid evaluation of large numbers of compounds. technologynetworks.comnih.gov By combining automated synthesis of this compound analogs with high-throughput screening assays, researchers can efficiently identify compounds with desired biological activities, such as enzyme inhibition or antiviral effects. nih.govnih.gov This approach significantly reduces the time and resources required for lead discovery and optimization. plos.orgoup.com

Furthermore, the development of new high-throughput screening methods, including those for cell-based assays, will expand the range of applications that can be explored for this compound and its derivatives. technologynetworks.com

Novel Applications as a Chiral Building Block in Material Science and Catalysis

The inherent chirality of this compound makes it an attractive building block for the development of novel materials and catalysts. buchler-gmbh.com Chiral materials exhibit unique optical, electronic, and mechanical properties due to their non-superimposable mirror-image structures. chiralpedia.comyale.edu

In materials science, this compound could be incorporated into polymers or self-assembling systems to create materials with tailored chiroptical properties. chiralpedia.comrice.edu These materials could find applications in areas such as advanced optics, sensors, and enantioselective separations. chiralpedia.comyale.edu The dichlorophenyl group may also impart specific properties, such as enhanced thermal stability or altered electronic characteristics.

In the field of catalysis, chiral ligands are essential for asymmetric synthesis, which is crucial for the production of enantiomerically pure pharmaceuticals and other fine chemicals. pnas.orgacs.orgnih.gov this compound and its derivatives could be utilized as precursors for the synthesis of novel chiral ligands for transition metal catalysts. nih.govresearchgate.net The steric and electronic properties of the dichlorinated phenyl ring could influence the selectivity and activity of the resulting catalysts in asymmetric transformations. pnas.org

Development of Advanced Probes for Chemical Biology Research

Non-canonical amino acids are increasingly being used to develop advanced chemical probes for studying biological processes. chrom-china.comnih.gov this compound can serve as a scaffold for the design of novel probes for chemical biology research. nih.gov

By incorporating reporter groups, such as fluorescent dyes or affinity tags, onto the this compound molecule, researchers can create probes to visualize and track biological molecules and processes in living systems. nih.govacs.org The unique structure of this amino acid could provide specific interactions with biological targets, leading to the development of highly selective probes. nih.gov For instance, probes based on this compound could be designed to study enzyme activity, protein-protein interactions, or the localization of specific molecules within cells. chrom-china.comrsc.org

Furthermore, the development of photoactivatable probes from this compound would allow for temporal and spatial control over their activity, providing a powerful tool for studying dynamic biological events. acs.org

Synergistic Approaches Combining Synthetic and Computational Design

The rational design of novel this compound derivatives with specific properties can be greatly enhanced by combining synthetic chemistry with computational modeling. researchgate.netnih.govmdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of these derivatives to target proteins or to model their behavior in different environments. nih.govresearchgate.netmdpi.com

This synergistic approach allows for a more targeted and efficient discovery process. plos.org For example, computational screening of a virtual library of this compound analogs could identify promising candidates for synthesis and experimental testing. nih.gov This in silico pre-screening can significantly reduce the number of compounds that need to be synthesized, saving time and resources. oup.comresearchgate.net

Moreover, computational studies can provide valuable insights into the structure-activity relationships of these compounds, guiding the design of more potent and selective molecules. mdpi.comresearchgate.net The integration of computational design with experimental validation represents a powerful strategy for unlocking the full potential of this compound in various scientific fields.

Q & A

Q. What are the established synthetic routes for Cbz-2,5-Dichloro-D-Phenylalanine, and how can experimental reproducibility be ensured?

  • Methodological Answer: Synthesis typically involves selective chlorination of a phenylalanine derivative followed by Cbz (carboxybenzyl) protection. Key steps include:

Chlorination: Use electrophilic aromatic substitution with Cl₂ or chlorinating agents (e.g., NCS) under controlled pH to target the 2,5-positions.

Cbz Protection: React with benzyl chloroformate (Cbz-Cl) in a basic aqueous/organic biphasic system (e.g., NaHCO₃/THF).

  • Critical Parameters:
  • Temperature control (<0°C during chlorination to minimize side reactions).
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).
  • Reproducibility: Document reagent stoichiometry, reaction times, and spectroscopic validation (e.g., ¹H/¹³C NMR, HRMS) as per IUPAC guidelines .
  • Reference Standards: Compare with fluorinated analogs (e.g., Cbz-2,5-Difluoro-L-Phenylalanine) for structural validation .

Q. Which analytical techniques are critical for verifying the purity and stereochemical integrity of this compound?

  • Methodological Answer:
Technique Purpose Key Parameters
HPLC (RP-C18)Purity (>98%)Gradient: 0.1% TFA in H₂O/MeCN; λ = 254 nm
Chiral CEEnantiomeric excessBuffer: 50 mM sodium borate (pH 9.5); applied voltage: 20 kV
¹H/¹³C NMRStructural confirmationCompare δ values with non-chlorinated analogs; verify absence of rotamers .

Q. How do the chloro substituents influence the compound’s physicochemical properties compared to non-halogenated phenylalanine derivatives?

  • Methodological Answer:
  • Lipophilicity: Chlorine increases logP (measured via shake-flask method), enhancing membrane permeability.
  • Acid/Base Stability: Chlorine’s electron-withdrawing effect lowers pKa of the carboxylic acid (determine via potentiometric titration).
  • Steric Effects: X-ray crystallography (if available) or computational modeling (DFT) reveals conformational restrictions in peptide backbones .

Advanced Research Questions

Q. How can supramolecular interactions of this compound in crystal lattices inform its conformational stability?

  • Methodological Answer:
  • Crystallization Screens: Use vapor diffusion (e.g., sitting-drop method) with solvents like MeOH/H₂O to grow single crystals.
  • Synthon Analysis: Identify Cl···Cl, Cl···π, or Cbz-carbonyl interactions via X-ray diffraction. Compare packing motifs with fluorinated analogs to assess halogen bonding preferences .
  • Example: In related Cbz-protected amino acids, Cbz carbonyls often form hydrogen bonds with adjacent NH groups, stabilizing β-sheet-like arrangements .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer:
  • Comparative Analysis:

Re-examine solvent effects (e.g., DMSO vs. CDCl₃ on rotamer populations).

Perform variable-temperature NMR to detect dynamic processes (e.g., hindered rotation).

  • Computational Validation:
  • Use DFT (B3LYP/6-31G*) to model J-coupling constants and compare with experimental values .
  • Case Study: Discrepancies in NOE correlations may arise from unexpected conformers; employ MD simulations to explore energy landscapes .

Q. What strategies optimize the compound’s stability in biological assays (e.g., protease-rich environments)?

  • Methodological Answer:
  • Stability Testing:
Condition Assay Metrics
pH 7.4, 37°CLC-MS monitoringHalf-life (t₁/₂) of Cbz-deprotection
Liver microsomesMetabolic stability% Parent compound remaining at 1 hr
  • Modification Strategies:
  • Introduce steric hindrance near the Cbz group (e.g., methyl substituents) .
  • Replace labile functional groups (e.g., ester vs. amide linkages) .

Q. How can computational modeling predict the compound’s interactions with enzymatic targets (e.g., peptide-binding sites)?

  • Methodological Answer:
  • Docking Studies: Use AutoDock Vina with flexible side chains to simulate binding to proteases (e.g., thrombin).
  • MD Simulations: Analyze RMSD and hydrogen-bond persistence over 100 ns trajectories (AMBER force field) .
  • Validation: Correlate in silico binding scores with experimental IC₅₀ values from enzymatic assays .

Guidance for Data Interpretation

  • Contradiction Analysis: Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when data conflicts arise .
  • Peer Review Preparation: Use the PICO framework to structure research questions for clarity during manuscript submission .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.